Product packaging for Boc-(S)-alpha-(3-chlorobenzyl)proline(Cat. No.:CAS No. 706806-69-1)

Boc-(S)-alpha-(3-chlorobenzyl)proline

Cat. No.: B2573837
CAS No.: 706806-69-1
M. Wt: 339.82
InChI Key: KLTFJXPAPHYWKB-KRWDZBQOSA-N
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Description

Boc-(S)-alpha-(3-chlorobenzyl)proline is a useful research compound. Its molecular formula is C17H22ClNO4 and its molecular weight is 339.82. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22ClNO4 B2573837 Boc-(S)-alpha-(3-chlorobenzyl)proline CAS No. 706806-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(3-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTFJXPAPHYWKB-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Constrained Scaffolds for Drug Discovery:

The rigid nature of the α-substituted proline scaffold makes it an attractive template for the design of inhibitors targeting enzymes and receptors. By orienting key functional groups in a defined spatial arrangement, it is possible to achieve high binding affinity and selectivity. The 3-chlorobenzyl group can be used to probe hydrophobic pockets in binding sites and to introduce specific electronic interactions. chemimpex.com

Peptide Modification and Stabilization:

Incorporating Boc-(S)-alpha-(3-chlorobenzyl)proline into peptides can enhance their resistance to enzymatic degradation, a major challenge in the development of peptide-based therapeutics. The steric bulk of the α-substituent can shield the adjacent peptide bonds from the action of proteases. biointerfaceresearch.com

Tool for Studying Protein Protein Interactions:

General Methodologies for the Synthesis of Alpha-Substituted Proline Derivatives

A variety of synthetic strategies have been developed to achieve the asymmetric synthesis of alpha-substituted proline derivatives. These methods often rely on controlling the stereochemical outcome of bond formation at the alpha-carbon of the proline scaffold. Key approaches include transferring chirality from a known chiral source, employing organocatalysts, and utilizing cycloaddition reactions to construct the pyrrolidine (B122466) ring with the desired stereochemistry.

Chirality Transfer Methods in Alpha-Proline Synthesis

Chirality transfer represents an effective strategy for the asymmetric synthesis of α-substituted proline derivatives. acs.org This approach often involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. One such method involves a diastereoselective N-alkylation of a proline ester, where the chirality is transferred from a carbon atom to a nitrogen atom (C→N chirality transfer). acs.org High diastereoselectivity has been achieved using a 2,3-disubstituted benzyl (B1604629) group as the N-substituent. acs.org

Following the N-alkylation, the newly established chirality at the quaternary ammonium (B1175870) salt can be transferred back to the α-carbon through a stereoselective bohrium.comacs.org-Stevens rearrangement, which constitutes an N→C chirality transfer, ultimately yielding the α-substituted proline ester. nih.gov This sequence of chirality transfers allows for the effective asymmetric Cα-alkylation of proline. nih.gov Computational studies, such as DFT calculations, have provided mechanistic insights into the high degree of stereoselectivity observed in these reactions. acs.org

Organocatalytic Approaches to Substituted Prolines

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of substituted proline derivatives. nih.govlibretexts.org Chiral proline and its derivatives are themselves effective organocatalysts for a variety of asymmetric transformations. nih.govillinois.edu These reactions often proceed through the formation of enamine or iminium ion intermediates. libretexts.org

For instance, the organocatalytic [4+2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters can be used to construct chiral spirocyclic scaffolds containing the proline motif. acs.org Furthermore, a novel organocatalytic cyclization reaction promoted by a Cinchona alkaloid-based primary amine has been developed for the asymmetric synthesis of substituted pyrrolidines. nih.govmdpi.com This reaction yields pyrrolidine-2,2-dicarboxylates which can be subsequently transformed into N-protected disubstituted prolines. nih.govmdpi.com The key to this approach is the catalyst's ability to promote an initial Michael reaction under iminium ion activation. nih.gov Proline-catalyzed Mannich reactions of N-PMP-protected α-imino ethyl glyoxylate (B1226380) with various ketones provide a route to functionalized α-amino acids with high syn-stereoselectivity. illinois.edu

Catalyst TypeReaction TypeKey IntermediatesApplication
Chiral Proline DerivativesCycloadditionIminium ionsSynthesis of chiral spirocyclic scaffolds
Cinchona Alkaloid-based Primary AmineCyclizationIminium ionsAsymmetric synthesis of substituted pyrrolidines
ProlineMannich ReactionEnaminesSynthesis of functionalized α-amino acids

1,3-Dipolar Addition Reactions for Pyrrolidine Ring Construction

The 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile and powerful method for the enantioselective synthesis of the pyrrolidine ring, a core structure of proline. acs.org This reaction allows for the construction of the five-membered ring with control over multiple stereocenters in a single step. rsc.org The versatility of this method provides access to a wide range of stereochemical patterns in the resulting pyrrolidine products. acs.org

Azomethine ylides, which act as the 1,3-dipole, can be generated in situ from various precursors, including N-alkylidene or N-arylidene imino esters. These ylides then react with a dipolarophile, such as a chiral oxazolidinone, to yield polyfunctionalized proline derivatives. The cycloaddition typically proceeds with a high degree of regio- and diastereoselectivity. The development of catalytic asymmetric versions of this reaction has further expanded its utility in synthesizing enantiomerically enriched pyrrolidines. acs.org This strategy has been successfully applied to the synthesis of complex molecules, including spirooxindoles. rsc.org Glycine-based decarboxylative 1,3-dipolar [3+2] cycloaddition is another effective method for creating pyrrolidine-containing heterocyclic compounds.

Metal Carbenoid Chemistry in Alpha-Amino Acid Cyclization

Metal carbenoid chemistry offers a distinct approach to the synthesis of α-substituted proline derivatives, primarily through intramolecular C-H or N-H insertion reactions. acs.orgmdpi.com This method involves the generation of a reactive metal carbenoid from a diazo compound, which then undergoes cyclization to form the pyrrolidine ring. mdpi.com

Rhodium(II) and copper(I) catalysts are commonly employed to facilitate the decomposition of diazo compounds and the formation of the corresponding carbenoids. In one strategy, an intramolecular N-H insertion of a metal carbenoid derived from an enantiopure N-Boc δ-amino α-diazo β-keto ester leads to the formation of a 3-oxo-5-substituted proline derivative. acs.org This reaction proceeds with high stereoselectivity, yielding exclusively the cis-isomer, which is consistent with a concerted or nearly concerted N-H insertion mechanism. acs.org

Similarly, rhodium-catalyzed intramolecular C-H insertion at a benzylic position of N-sulfonyl-protected benzylamine (B48309) moieties can produce cis-N-sulfonyl-2-aryl-3-[(sulfonylimino)methyl]pyrrolidines with high stereoselectivity. bohrium.com Copper-catalyzed reactions of allenynes with tosylazide can also lead to highly functionalized proline derivatives through a cascade of reactions involving a [3 + 2]-cycloaddition, ketenimine formation, rearrangement, and an Alder-ene cyclization.

Metal CatalystPrecursorReaction TypeProduct
Rhodium(II)N-Boc δ-amino α-diazo β-keto esterIntramolecular N-H Insertioncis-3-Oxo-5-substituted proline
Rhodium(II)N-sulfonyl-protected benzylamine with a triazole moietyIntramolecular C-H Insertioncis-N-Sulfonyl-2-aryl-3-[(sulfonylimino)methyl]pyrrolidine
Copper(I)Allenyne and TosylazideCascade Cycloaddition/RearrangementHighly functionalized proline derivatives

Palladium-Catalyzed Processes for Alpha-Substituted Amino Acids

Palladium-catalyzed reactions have become a cornerstone for the synthesis and functionalization of α-amino acids, including proline derivatives. bohrium.com These methods often utilize directing groups to achieve regio- and stereocontrol over C-H functionalization reactions. bohrium.com Both N-linked and C-linked auxiliary groups can be employed to direct the palladium catalyst to specific C(sp³)–H bonds at the β, γ, and δ positions of amino acid substrates. bohrium.com

This strategy allows for a variety of transformations, including arylation, alkenylation, alkynylation, alkylation, and alkoxylation of the amino acid side chain. bohrium.com For instance, palladium-catalyzed β-C(sp³)–H arylation has been used for the synthesis of complex α-amino acids found in natural products. bohrium.com This approach offers a new retrosynthetic logic for the synthesis of many α-amino acids, starting from a common precursor like alanine (B10760859) and introducing side-chain complexity through C-H functionalization. Furthermore, sequential palladium-catalyzed cyclizations of α,α-diallylated amino acids can be used to construct bicyclic amino acid derivatives.

N-Protection Strategies in Proline Derivative Synthesis: Focus on the Boc Group

In the synthesis of proline derivatives and in peptide synthesis, the protection of the secondary amine of the proline ring is crucial to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and the relative ease of its removal.

The Boc group is typically introduced by reacting proline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521). This reaction results in the formation of N-Boc-proline. The Boc group protects the nitrogen atom, allowing for selective reactions at other positions of the molecule, such as the carboxylic acid group for peptide bond formation.

The removal of the Boc group, or deprotection, is generally achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or formic acid. However, care must be taken during deprotection as harsh acidic conditions can sometimes lead to side products. The strategic use of the Boc protecting group is fundamental in multi-step syntheses of complex proline-containing molecules, including this compound.

Protection ReagentDeprotection ReagentKey Features
Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA), Formic acidStable under many reaction conditions, easily removed with acid

Utility and Methods of Boc Protection for Proline Scaffolds

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the nitrogen atom of amino acids, including proline, due to its stability under a range of reaction conditions and its facile removal under acidic conditions. The Boc group enhances the solubility of proline derivatives in organic solvents and prevents unwanted side reactions at the nitrogen atom during subsequent synthetic transformations.

The introduction of the Boc group onto the proline scaffold is typically achieved by reacting L-proline with di-tert-butyl dicarbonate, often referred to as (Boc)₂O, in the presence of a base. Common bases used for this transformation include sodium hydroxide or sodium carbonate in an aqueous solution. The reaction proceeds by nucleophilic attack of the proline nitrogen on one of the carbonyl carbons of (Boc)₂O, leading to the formation of the N-Boc-proline. The conditions for this reaction can be optimized to achieve high yields, often exceeding 90%. For instance, a method involving the batchwise addition of (Boc)₂O to a basic aqueous solution of L-proline has been developed for high-yield synthesis.

The utility of Boc-protected proline is extensive, particularly in peptide synthesis where it serves as a crucial building block. Furthermore, the Boc group plays a pivotal role in directing the stereochemical outcome of reactions at the alpha-carbon of proline, a key aspect in the asymmetric synthesis of compounds like this compound.

Table 1: Common Methods for Boc Protection of Proline
ReagentBaseSolventTypical Yield
Di-tert-butyl dicarbonate ((Boc)₂O)Sodium hydroxideWater>90%
Di-tert-butyl dicarbonate ((Boc)₂O)Sodium carbonateWater/DioxaneHigh
Di-tert-butyl dicarbonate ((Boc)₂O)TriethylamineDichloromethane (B109758)Good to Excellent

Orthogonal Deprotection Strategies for Boc-Protected Intermediates

A key advantage of the Boc protecting group is the availability of mild and selective deprotection methods, which is crucial for the synthesis of complex molecules with multiple functional groups. Orthogonal deprotection strategies allow for the removal of one type of protecting group while others remain intact. In the context of Boc-protected intermediates, this means the Boc group can be cleaved without affecting other acid- or base-labile protecting groups that may be present in the molecule.

The standard method for Boc deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). Other acidic reagents, including hydrochloric acid (HCl) in various organic solvents (e.g., dioxane, ethyl acetate) or aqueous phosphoric acid, are also effective.

Table 2: Selected Reagents for Boc Deprotection
ReagentConditionsCharacteristics
Trifluoroacetic acid (TFA)DCM, room temperatureStandard, highly efficient
Hydrochloric acid (HCl)Dioxane or Ethyl AcetateCommon, effective
Oxalyl chloride/MethanolRoom temperatureMild conditions
Aqueous Phosphoric Acid-Alternative acidic condition
Thermal (Heat)Various solventsAcid-free, requires higher temperatures

Specific Synthetic Considerations for Boc-(S)-alpha-(chlorobenzyl)proline

The synthesis of this compound presents two major stereochemical challenges: the regioselective introduction of the 3-chlorobenzyl group at the alpha-position of the proline ring and the stereoselective formation of the new quaternary carbon center with the desired (S)-configuration.

The introduction of the 3-chlorobenzyl group at the alpha-position of Boc-proline is typically achieved through an alkylation reaction. This involves the generation of an enolate from a suitable Boc-proline derivative, followed by its reaction with 3-chlorobenzyl bromide or a similar electrophile. The regioselectivity of this reaction is generally high, as the alpha-proton of the proline ester is the most acidic and readily removed by a strong base to form the enolate.

Commonly used strong bases for this purpose include lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS). The choice of base, solvent, and reaction temperature can influence the efficiency and stereoselectivity of the alkylation. The enolate, once formed, acts as a nucleophile and attacks the electrophilic benzylic carbon of 3-chlorobenzyl bromide, forming the new carbon-carbon bond at the alpha-position. While direct alkylation is a common strategy, other methods, such as those involving the use of chiral auxiliaries attached to the proline scaffold, can also be employed to achieve regioselective functionalization.

Controlling the stereochemistry at the newly formed quaternary alpha-carbon is the most critical aspect of the synthesis of this compound. Several strategies have been developed for the stereoselective synthesis of alpha-substituted prolines. acs.org

One common approach is the diastereoselective alkylation of a chiral enolate derived from a Boc-proline ester. The inherent chirality of the proline ring can direct the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. The level of diastereoselectivity can be influenced by the N-protecting group, the ester group, and the reaction conditions. nih.gov For instance, the use of bulky ester groups or specific chiral auxiliaries can enhance the stereochemical control.

Another powerful strategy involves the use of chiral phase-transfer catalysts. In this method, a Schiff base of a glycine (B1666218) derivative can be alkylated with 3-chlorobenzyl bromide in the presence of a chiral catalyst, which creates a chiral environment and directs the alkylation to proceed with high enantioselectivity. Subsequent transformations can then be used to construct the proline ring.

Furthermore, methods based on the "self-reproduction of chirality" have been successfully applied to the synthesis of alpha-substituted prolines. This approach involves the temporary formation of a bicyclic system from L-proline, which locks the conformation and allows for highly stereoselective alkylation at the alpha-position. Subsequent hydrolysis of the bicyclic intermediate yields the desired alpha-substituted proline with high enantiomeric purity.

Table 3: Strategies for Stereoselective Synthesis of Alpha-Substituted Prolines
StrategyKey Features
Diastereoselective AlkylationUses the inherent chirality of a proline derivative to direct the alkylation.
Chiral Phase-Transfer CatalysisEmploys a chiral catalyst to induce enantioselectivity in the alkylation of a glycine derivative.
Chiral AuxiliariesAttaches a removable chiral group to control the stereochemical outcome of the alkylation.
Self-Reproduction of ChiralityForms a temporary rigid bicyclic system from proline to achieve highly stereoselective alkylation.

Process Optimization and Scale-Up Methodologies

The transition from a laboratory-scale synthesis to a larger, industrial-scale process requires careful optimization of the reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility. For the synthesis of this compound, several factors need to be considered for process optimization and scale-up.

One of the primary considerations is the choice of reagents and solvents. For large-scale production, it is desirable to use less hazardous and more environmentally friendly solvents and reagents. The cost and availability of starting materials, such as 3-chlorobenzyl bromide and the chiral auxiliaries or catalysts, are also critical factors.

Optimization of reaction parameters, such as temperature, reaction time, and concentration, is essential to maximize the yield and selectivity of each step while minimizing the formation of byproducts. This often involves a Design of Experiments (DoE) approach to systematically study the effect of different variables on the reaction outcome.

Purification methods also need to be adapted for large-scale production. While chromatography is a common purification technique in the laboratory, it is often not practical for large quantities. Crystallization, extraction, and distillation are preferred methods for purification on a larger scale. The development of a robust crystallization procedure for the final product or key intermediates is often a critical step in the process development.

Finally, ensuring the stereochemical purity of the final product on a large scale is of utmost importance, especially for pharmaceutical applications. This requires the development of reliable analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), to monitor the enantiomeric excess (ee) or diastereomeric excess (de) at different stages of the synthesis.

Diastereoselectivity and Enantioselectivity in Alpha-Substitution Reactions

The creation of a quaternary stereocenter at the α-position of proline with a defined configuration is a significant challenge in synthetic organic chemistry. Various strategies have been developed to control both diastereoselectivity and enantioselectivity in these substitution reactions. acs.orgnih.gov

A notable early approach is the "self-reproduction of chirality," where L-proline is condensed with pivalaldehyde to form a bicyclic system. acs.org Deprotonation creates a chiral, non-racemic enolate that can be alkylated, with the original chirality of the proline directing the stereochemical outcome of the substitution. acs.org

More broadly, the diastereoselective alkylation of proline enolate equivalents is a widely studied method. nih.gov The stereochemical outcome of these reactions can be highly dependent on the nature of the N-protecting group and the alkylating agent. For instance, in the alkylation of N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl esters, retention of configuration is observed with allylic and homoallylic halides for the N-Boc derivative, while benzylic halides lead to inversion of configuration. nih.gov For N-benzoyl derivatives, alkylation with benzylic or allylic halides generally proceeds with inversion of configuration, often with high diastereoselectivity. nih.gov

The Curtin-Hammett principle is a cornerstone in understanding the stereochemical outcome of reactions involving rapidly equilibrating isomers that lead to different products. nih.govwikipedia.orgopenochem.org This principle posits that the ratio of the products is not determined by the relative populations of the ground-state conformers but by the difference in the free energies of the transition states leading to these products. wikipedia.orgopenochem.org

In the context of α-substitution of proline derivatives, the Curtin-Hammett principle can be invoked to explain the observed stereoselectivity. nih.govelsevierpure.com For example, in the asymmetric synthesis of α-substituted prolines via a chirality-transfer method, high diastereoselectivity in the N-alkylation step can be achieved. This is rationalized by the Curtin-Hammett principle, where the rapidly interconverting conformers of the proline ester react through transition states of different energies, leading to a predominance of one diastereomer. nih.govelsevierpure.com DFT calculations have been employed to provide a mechanistic rationale for the high degree of stereoselectivity observed in such reactions. elsevierpure.com

There are different scenarios under which the Curtin-Hammett principle operates:

Case I: The more stable conformer reacts more quickly, leading to the major product being derived from the major conformer. wikipedia.orgopenochem.org

Case II: The less stable conformer reacts more quickly through a lower-energy transition state, resulting in the major product arising from the minor conformer. A classic example is the alkylation of tropanes. wikipedia.orgopenochem.org

By analyzing the energy profiles of the reaction pathways, one can predict and explain the stereochemical outcome, even when it appears counterintuitive based on the ground-state conformational preferences.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy has been widely applied to the asymmetric synthesis of α-substituted prolines.

Several types of chiral auxiliaries have proven effective. Evans' oxazolidinones, for example, are widely used to direct the stereochemistry of alkylation reactions. numberanalytics.com The auxiliary is attached to the substrate, and the resulting steric hindrance guides the incoming electrophile to one face of the enolate, leading to high diastereoselectivity. numberanalytics.com Pseudoephedrine is another effective chiral auxiliary that can be used to form amides, which are then deprotonated and alkylated with high stereoselectivity. wikipedia.org

The choice of chiral auxiliary can even induce opposite stereochemical outcomes. For instance, in the alkylation of propanoylamides derived from (S)-proline, the use of (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol as a chiral auxiliary leads to the (R)-configuration at the newly formed stereocenter, while (S)-(-)-2-(2-methoxypropan-2-yl)pyrrolidine yields the (S)-configuration. researchgate.net

In addition to covalently bound auxiliaries, chiral ligands can be used in conjunction with metal catalysts to achieve enantioselective transformations. While the direct catalytic enantioselective alkylation of simple enolates with unactivated alkyl electrophiles has been a significant challenge, recent advances have shown that nickel catalysts with chiral ligands can accomplish this for certain substrates. nih.gov

The stereoselective α-alkylation of proline derivatives generally proceeds through the formation of a metal enolate, followed by reaction with an electrophile. The stereoselectivity of this process is governed by the facial selectivity of the electrophilic attack on the enolate.

In systems employing chiral auxiliaries, the mechanism of stereocontrol involves the rigidification of the transition state by the auxiliary, which sterically blocks one face of the enolate. For example, in the alkylation of amides derived from prolinol, the chiral auxiliary creates a conformationally restricted environment that directs the approach of the alkylating agent. uwo.ca

The "memory of chirality" is another mechanistic concept that has been applied to the synthesis of α-quaternary prolines. nih.gov This strategy relies on the generation of a transiently chiral enolate intermediate from a chiral starting material. The conformational chirality of this enolate is maintained during the subsequent intramolecular cyclization, leading to a high degree of stereospecificity. The choice of the nitrogen protecting group is crucial for the generation of the chiral, non-racemic enolate intermediate. nih.gov

In a chirality-transfer method for the asymmetric synthesis of α-substituted prolines, the mechanism involves the transfer of chirality from the α-carbon to the nitrogen atom via N-alkylation, followed by a stereoselective acs.orgelsevierpure.com-Stevens rearrangement that transfers the chirality back to the α-carbon. nih.govelsevierpure.com This multi-step process effectively controls the stereochemistry of the final product.

Conformational Landscape of Substituted Prolines

The introduction of a substituent at the α-carbon of proline has a profound impact on its conformational preferences, affecting both the backbone and side-chain dihedral angles, as well as the cis/trans isomerism of the preceding amide bond. nih.gov

The cyclic nature of the proline side chain restricts the backbone dihedral angle φ to approximately -65°. nih.gov The pyrrolidine ring itself is not planar and can adopt two main puckered conformations: endo and exo. nih.govnih.gov The ring pucker is correlated with the main chain conformation. In peptides, an exo ring pucker is more common in compact conformations like α-helices and polyproline II helices, while the endo pucker is associated with more extended conformations. nih.gov

The following table summarizes the typical dihedral angles for proline in different secondary structures:

Secondary StructureTypical φ AngleTypical ψ Angle
α-helix~ -60°~ -45°
Polyproline II helix~ -75°~ +145°
Extended (β-strand)~ -75°~ +130°

Note: These are general values and can be influenced by the specific substituent and local environment.

The peptide bond preceding a proline residue (the Xaa-Pro bond) has a significantly higher propensity to adopt the cis conformation compared to other peptide bonds. nih.gov However, the introduction of a bulky substituent at the α-carbon dramatically shifts this equilibrium towards the trans conformation. nih.gov This is due to a steric clash between the α-substituent and the side chain of the preceding residue in the cis conformation. nih.govresearchgate.net

Solution ¹H NMR studies on N-acetylated α-methylproline and α-trifluoromethylproline have shown a near-negligible population of the cis amide conformer. nih.gov Similarly, for Boc-α-methyl-L-proline, while both cis and trans conformers are populated, the energy barrier for cis-trans isomerization is higher than that for Boc-L-proline. researchgate.net It is therefore expected that for this compound, the trans conformation of the Boc-proline amide bond would be overwhelmingly favored.

The preference for the trans isomer can also be influenced by solvent polarity, with more polar solvents sometimes favoring the cis conformer in certain proline analogues. acs.org However, the steric effect of a large α-substituent is generally the dominant factor.

The table below illustrates the effect of α-substitution on the cis/trans isomerism of the preceding amide bond:

Compound% trans Isomer (approx.)% cis Isomer (approx.)
Xaa-Proline80-95%5-20%
Xaa-α-Alkylproline>99%<1%

Note: The exact percentages can vary depending on the specific residues (Xaa and the α-substituent), the solvent, and other experimental conditions.

Pyrrolidine Ring Pucker Conformations (Endo/Exo)

The conformational flexibility of the proline residue is significantly constrained by its cyclic structure, which influences the local backbone conformation of peptides and proteins. nih.govnih.gov This constrained flexibility is primarily characterized by two key equilibria: the cis/trans isomerization of the preceding peptide bond and the puckering of the five-membered pyrrolidine ring. nih.gov The ring pucker describes the out-of-plane deviation of the ring atoms and predominantly exists in two low-energy envelope conformations: Cγ-endo (DOWN) and Cγ-exo (UP). nih.govresearchgate.net In the endo pucker, the Cγ atom is displaced from the plane on the same side as the carboxyl group, whereas in the exo pucker, it is displaced on the opposite side. researchgate.net

The equilibrium between the endo and exo conformations is a critical determinant of peptide and protein structure. The ring pucker is directly correlated with the main chain dihedral angles (φ, ψ), with the exo pucker generally favoring more compact secondary structures like polyproline II (PPII) helices, and the endo pucker favoring more extended conformations. nih.govnih.gov Furthermore, a strong correlation exists between the ring pucker and the amide bond conformation; the endo pucker shows a strong preference for the cis amide isomer. nih.govnih.gov

Substituents on the pyrrolidine ring can profoundly influence the puckering equilibrium through steric and stereoelectronic effects. nih.gov For α-substituted prolines, such as this compound, the substituent at the Cα position introduces significant steric demands that modulate the conformational landscape. nih.gov Studies on structurally similar analogs, such as α-phenyl-D-proline and α-(4-chlorophenyl)-D-proline, have shown that these compounds tend to adopt an endo ring pucker. nih.gov This preference is driven by the need to minimize steric clashes between the bulky aromatic substituent and the rest of the molecule. The α-benzyl group in this compound combines the conformational restrictions inherent to a proline derivative with the electronic and steric properties of a phenylalanine-like side chain. sigmaaldrich.com Therefore, it is anticipated that the 3-chlorobenzyl group at the Cα position will sterically favor an endo conformation for the pyrrolidine ring.

ConformationAssociated FeaturesInfluencing Factors
Cγ-endo (DOWN) Extended peptide backbone, strong preference for cis amide bondBulky Cα substituents, electron-withdrawing groups at 4S position
Cγ-exo (UP) Compact peptide backbone (e.g., PPII helix), no strong preference for cis/trans amide bondElectron-withdrawing groups at 4R position, steric bulk at C5

Computational and Spectroscopic Probing of Conformation

The precise conformational preferences of substituted prolines, including the endo/exo ring pucker equilibrium and barriers to interconversion, are investigated using a combination of computational modeling and advanced spectroscopic techniques.

Computational Analysis: Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational energy landscape of proline derivatives. nih.gov For a molecule like this compound, computational methods can be used to:

Map Potential Energy Surfaces: By systematically varying the key dihedral angles of the pyrrolidine ring and the backbone, a potential energy surface can be generated. This allows for the identification of low-energy minima corresponding to stable conformations (e.g., endo and exo puckers) and the transition states that connect them. nih.gov

Determine Relative Stabilities: DFT calculations can accurately predict the relative energies of the different puckered conformations. This helps to quantify the preference for either the endo or exo state, which is influenced by the steric and electronic nature of the α-(3-chlorobenzyl) substituent. nih.gov

Analyze Solvent Effects: The conformational equilibrium can be influenced by the surrounding environment. Using methods like the Self-Consistent Reaction Field (SCRF), the impact of solvent polarity on the relative stability of conformers can be modeled to better reflect solution-phase behavior. nih.gov

Spectroscopic Probing: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for characterizing the solution-state conformation of proline analogs.

¹H NMR Spectroscopy: High-resolution ¹H NMR provides detailed information about the pyrrolidine ring pucker. The conformation can be deduced by analyzing the vicinal proton-proton coupling constants (³JHH). The specific pattern and magnitude of these couplings, particularly between the α, β, γ, and δ protons, are distinct for the endo and exo puckers, allowing for an estimation of their relative populations in solution.

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques like ROESY or NOESY can detect through-space interactions between protons. The presence or absence of specific NOEs, for instance between the α-proton and the δ-protons, provides crucial evidence for determining the cis/trans nature of the Boc-N bond, which is closely linked to the ring's pucker.

¹⁹F NMR Spectroscopy: While not directly applicable to this compound, the use of ¹⁹F NMR in fluorinated proline analogs demonstrates the power of introducing spectroscopic probes. ossila.com The fluorine chemical shift is highly sensitive to the local electronic environment, making it an excellent reporter on the conformational state of the pyrrolidine ring. ossila.com This principle highlights the potential for using other NMR-active nuclei or spectroscopic handles if they were incorporated into the benzyl group.

TechniqueInformation GainedApplication to this compound
DFT Calculations Relative energies of conformers, potential energy surfaces, transition state barriers. nih.govnih.govPredicts the energetic preference for endo vs. exo pucker due to the α-substituent.
¹H NMR (Coupling Constants) Dihedral angles within the pyrrolidine ring, pucker population.Determines the dominant solution-state ring conformation (endo/exo).
NOESY/ROESY Through-space proton proximities, cis/trans amide bond isomerism.Confirms the relationship between the ring pucker and the preceding amide bond conformation.

Applications in Peptide and Peptidomimetic Chemistry

Boc-(S)-alpha-(3-chlorobenzyl)proline as a Versatile Building Block in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), and its application to modified amino acids like (S)-alpha-(3-chlorobenzyl)proline provides a powerful tool for medicinal chemists. While direct research specifically detailing the extensive use of this compound is limited, its utility can be inferred from studies on structurally similar analogs, such as those with bromobenzyl or other substituted benzyl (B1604629) moieties. nih.govchemimpex.comchemimpex.com These analogs are recognized for their versatility in creating peptides with specific functionalities. nih.gov

A significant challenge in peptide-based drug development is overcoming poor solubility and susceptibility to proteolytic degradation. The incorporation of modified amino acids can address these issues. Based on findings from similar compounds, the introduction of a halogenated benzyl group, such as the 3-chlorobenzyl group in this compound, is expected to enhance the stability of peptide-based drugs. nih.gov The hydrophobic nature of the chlorobenzyl group can influence the peptide's interaction with its environment, potentially leading to improved solubility in certain contexts or better partitioning into cellular membranes. Furthermore, the steric hindrance provided by the alpha-substituent can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's in vivo half-life.

Design of Conformationally Restricted Peptides and Peptidomimetics

Proline and its derivatives are unique among amino acids due to their cyclic side chain, which imparts significant conformational rigidity to the peptide backbone. mdpi.comsigmaaldrich.com This inherent constraint is a powerful tool for designing peptides with specific secondary structures and for creating peptidomimetics that mimic the bioactive conformation of natural peptides.

The substitution at the alpha-carbon of proline, as in this compound, further restricts the allowable conformational space of the peptide backbone. nih.govresearchgate.net The presence of a bulky substituent at the Cα position can influence the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerization of the preceding peptide bond. nih.govsigmaaldrich.comnih.gov This, in turn, can have a profound impact on the local secondary structure, favoring the formation of turns or helical structures. mdpi.com By strategically placing such a constrained amino acid within a peptide sequence, researchers can induce and stabilize specific folds that are essential for biological activity.

Illustrative Data on Conformational Preferences:

Proline DerivativeExpected Predominant Ring PuckerInfluence on Xaa-Pro BondPotential Impact on Secondary Structure
ProlineExo/Endo equilibrium~20-30% cisFlexible, can adopt various conformations
(S)-alpha-methylprolineExoFavors transInduces β-turns and helical structures
(S)-alpha-(3-chlorobenzyl)proline (Hypothetical) Exo Strongly favors trans Potentially strong inducer of turns and helices

This interactive table illustrates how different substitutions on the proline ring can influence peptide conformation. The data for (S)-alpha-(3-chlorobenzyl)proline is hypothetical and based on the expected effects of a bulky alpha-substituent.

Stapled peptides are a class of peptidomimetics where an all-hydrocarbon cross-link is introduced to stabilize an alpha-helical conformation. nih.gov This strategy has been highly successful in creating cell-permeable peptides that can target intracellular protein-protein interactions. Proline derivatives have been investigated as helix-nucleating moieties in stapled peptides. google.com While proline itself is often considered a helix-breaker, certain modified prolines can surprisingly nucleate and stabilize helical structures, particularly at the N-terminus. google.com Although specific studies involving this compound in stapled peptides have not been reported, its conformational rigidity makes it a candidate for such applications. The bulky alpha-substituent could serve as an anchor point to pre-organize the peptide backbone into a helical fold, which could then be locked in place by a hydrocarbon staple.

Bioconjugation Strategies Utilizing Proline Derivatives

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a single hybrid. This technique is widely used to attach drugs, imaging agents, or other functionalities to peptides and proteins. While specific bioconjugation strategies for this compound are not documented, the chemical handles present on this molecule and its analogs offer potential avenues for such modifications. For instance, the chlorobenzyl group, while relatively inert, could potentially undergo palladium-catalyzed cross-coupling reactions under specific conditions, allowing for the attachment of other molecules. More commonly, the carboxylic acid or the N-terminal amine (after deprotection of the Boc group) of the proline derivative would be used for standard bioconjugation reactions. Analogs with more reactive functionalities, such as a bromo- or iodobenzyl group, are often employed for more facile bioconjugation. nih.govchemimpex.com

Illustrative Table of Potential Bioconjugation Strategies:

Functional Group on Proline DerivativePotential ReactionType of Conjugate
Carboxylic AcidAmide bond formation (e.g., with an amine-containing dye)Fluorescently labeled peptide
N-terminus (after Boc deprotection)Acylation (e.g., with a PEGylating agent)PEGylated peptide for improved pharmacokinetics
Chlorobenzyl group (hypothetical)Suzuki or Sonogashira cross-couplingPeptide linked to another small molecule or biomolecule

This interactive table provides examples of how a proline derivative could be used in bioconjugation, though these are general strategies and not specific to the title compound.

Biological Activity and Mechanism of Action Studies

Role as Enzyme Inhibitors and Modulators

Boc-(S)-alpha-(3-chlorobenzyl)proline belongs to a class of proline analogs investigated for their potential to inhibit or modulate the activity of various enzymes. The rigid pyrrolidine (B122466) ring of the proline scaffold provides a unique conformational constraint that is valuable in the design of specific inhibitors. The addition of the N-tert-butoxycarbonyl (Boc) protecting group and the 3-chlorobenzyl moiety at the alpha-position are synthetic modifications aimed at enhancing stability, solubility, and specific interactions with enzyme active sites. chemimpex.comchemimpex.com

Proline metabolism is a critical pathway for cellular homeostasis, and its dysregulation has been implicated in several diseases, including cancer. researchgate.netnih.gov Key enzymes in this pathway, such as Pyrroline-5-Carboxylate Reductase 1 (PYCR1) and Proline Dehydrogenase (PRODH), represent potential therapeutic targets. nih.govbohrium.com PYCR1 is the final enzyme in proline biosynthesis, catalyzing the reduction of Δ1-pyrroline-5-carboxylate (P5C) to L-proline. nih.gov High expression of the PYCR1 gene is observed in many cancers and is linked to tumor aggressiveness, making it a target for inhibitor discovery. nih.govbohrium.com While direct studies on this compound are not extensively detailed in the provided results, research on other proline analogs provides a framework for its potential activity. For instance, screening of proline analogs has led to the discovery of several PYCR1 inhibitors. researchgate.netnih.gov

The development of inhibitors for proline metabolism enzymes often focuses on compounds that can act as competitive inhibitors, binding to the enzyme's active site and preventing the binding of the natural substrate. A notable example is N-formyl L-proline (NFLP), which was identified as a competitive inhibitor of human PYCR1 with respect to its substrate, P5C. researchgate.netnih.gov This mechanism is common for substrate analog inhibitors. The potency of such inhibitors is often quantified by the inhibition constant (Ki). The exploration of various proline derivatives aims to identify compounds with high affinity for the enzyme's active site. For example, a screen of low molecular weight compounds identified three that inhibit PYCR1 with a competitive inhibition parameter of 100 μM or lower. nih.gov

Table 1: Examples of PYCR1 Inhibitors and their Characteristics

Compound Inhibition Constant (Ki or Competitive Parameter) Notes
N-formyl-l-proline (NFLP) 100 μM Competitive inhibitor with respect to P5C. researchgate.netnih.gov

X-ray crystallography studies have provided detailed insights into how proline analog inhibitors interact with the active site of PYCR1. researchgate.net The binding of an inhibitor like NFLP is accompanied by significant conformational changes within the enzyme's active site. researchgate.netnih.gov Specifically, the binding of NFLP to PYCR1 induces the translation of an α-helix by approximately 1 Å. researchgate.netnih.gov This structural rearrangement is unique to NFLP and facilitates the formation of additional hydrogen bonds between the inhibitor and the enzyme, which are not observed with substrate binding. nih.gov Such conformational changes are crucial for the potency and specificity of an inhibitor. The design of compounds like this compound, with specific stereochemistry and bulky substituents, is a strategy to induce such unique and favorable interactions within an enzyme's active site. The presence of the 3-chlorobenzyl group, for instance, is intended to probe specific pockets within the binding site to enhance affinity and selectivity. chemimpex.com

Proline and its derivatives have historically been a cornerstone in the development of inhibitors for the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. wikipedia.org The discovery that the snake venom peptide teprotide, which contains proline, was an ACE inhibitor spurred the design of smaller, orally active proline-based drugs like captopril. wikipedia.org

Recent studies continue to explore novel L-proline amide derivatives as potential ACE inhibitors. aip.orgaip.org In one such study, a series of L-proline amides were synthesized and evaluated for their ACE inhibitory activity. aip.orgaip.org Molecular docking studies suggested that these derivatives could bind to the active site of ACE, with their inhibitory activity potentially related to the formation of hydrogen bonds with key residues. aip.org The results from these studies are often compared to established ACE inhibitors like Captopril and Enalapril. aip.orgaip.org

Table 2: ACE Inhibitory Activity of an Exemplary L-Proline Amide Derivative

Compound Concentration Range Docking Score (Kcal/mol) Method

Inhibition of Proline Metabolism Enzymes (e.g., PYCR1, PRODH)

Interactions with Other Biological Targets and Signaling Pathways

The utility of proline derivatives extends beyond proline metabolism and ACE inhibition. The rigid scaffold and the potential for diverse substitutions make them valuable tools in medicinal chemistry for targeting a wide range of biological molecules.

The design of compounds like this compound is a clear example of pharmacological profile optimization. The introduction of specific chemical groups, such as the 3-chlorobenzyl moiety, is a deliberate strategy to enhance selective interactions with a desired biological target. chemimpex.com This substituent can influence the compound's ability to bind to specific pockets in an enzyme or receptor, thereby increasing its potency and reducing off-target effects. chemimpex.comchemimpex.com The Boc protecting group serves to increase stability and solubility, which are crucial pharmacokinetic properties. chemimpex.comchemimpex.com Researchers utilize such derivatives as building blocks in the synthesis of more complex molecules, including peptide-based therapeutics, to fine-tune their pharmacological profiles for applications in areas like cancer research. chemimpex.comchemimpex.com

Influence on Cellular Pathways and Biological Processes

While specific studies detailing the influence of this compound on distinct cellular pathways are not extensively documented in publicly available research, the broader class of proline analogs is known to interfere with various biological processes. Proline itself plays a crucial role in protein structure, and its analogs can be mistakenly incorporated into proteins, leading to a range of cellular dysfunctions.

Proline and its analogs can influence signaling pathways, including those responsive to cellular stress. For instance, the accumulation of proline has been linked to the modulation of the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum. nih.govbiorxiv.orgresearchgate.net Proline analogs, by inducing protein misfolding, can activate this pathway. nih.govbiorxiv.orgresearchgate.net Furthermore, some proline-rich peptides and their mimics have been investigated for their ability to interact with specific cellular targets and modulate signaling cascades, although the direct effects of this compound remain an area for further investigation.

Studies on Proline Mimics and Their Biological Effects

The study of proline mimics, compounds that structurally resemble proline, provides valuable insights into fundamental biological processes and offers avenues for therapeutic intervention. These mimics can act as tools to probe the roles of proline in protein structure and function.

Molecular Mechanisms of Proteotoxic Proline Analogs

Proteotoxic proline analogs exert their detrimental effects primarily through their misincorporation into newly synthesized proteins. nih.govbiorxiv.orgresearchgate.net This process is initiated by the cell's own machinery for protein synthesis. The prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA), can mistakenly recognize and activate a proline analog due to structural similarities. biorxiv.org This "mistaken identity" leads to the formation of an analog-charged tRNA, which is then delivered to the ribosome.

Once at the ribosome, the proline analog is incorporated into the growing polypeptide chain in place of a proline residue. embopress.org This substitution can have profound consequences for the resulting protein's structure and function, leading to a state of cellular stress known as proteotoxicity. nih.gov The cell possesses quality control mechanisms to identify and degrade misfolded proteins; however, the large-scale incorporation of proline analogs can overwhelm these systems, leading to the accumulation of aberrant proteins. nih.gov

Effects on Protein Biosynthesis Fidelity and Misfolding Pathways

The incorporation of proline analogs can significantly compromise the fidelity of protein biosynthesis. nih.gov The ribosome, the cellular machinery responsible for protein synthesis, relies on the accurate recognition of aminoacyl-tRNAs. While the ribosome has proofreading mechanisms, the structural similarity of some proline analogs to proline can allow them to evade these checks. nih.gov

The substitution of proline with an analog can disrupt the normal folding pathway of a protein. Proline's unique cyclic structure introduces conformational constraints in a polypeptide chain, often inducing specific turns and bends that are critical for achieving the correct three-dimensional structure. embopress.org Proline analogs, with their altered ring structures or substituents, can fail to induce these necessary conformations, leading to misfolded proteins.

The accumulation of misfolded proteins triggers cellular stress responses, most notably the unfolded protein response (UPR). nih.govbiorxiv.orgresearchgate.net The UPR aims to restore protein homeostasis by upregulating the expression of molecular chaperones that assist in protein folding and by enhancing the degradation of misfolded proteins. nih.gov However, if the proteotoxic stress is severe and prolonged, the UPR can switch from a pro-survival to a pro-apoptotic (cell death) pathway. mdpi.com Furthermore, misfolded proteins have a tendency to aggregate, forming insoluble clumps that can be toxic to the cell and are associated with various diseases. chemrxiv.orgnih.govchemrxiv.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations of Substituted Prolines

Understanding the relationship between the chemical structure of substituted prolines and their biological activity (SAR) or properties (SPR) is crucial for the rational design of new therapeutic agents and research tools.

Systematic Modification of the Benzyl (B1604629) Moiety (e.g., Halogenation Pattern)

Systematic modifications of the benzyl group attached to the proline scaffold have been shown to significantly influence biological activity. A notable example is the investigation of benzylproline derivatives as inhibitors of the glutamine transporter ASCT2, a target in cancer therapy.

In these studies, various substitutions on the phenyl ring of the benzyl moiety were explored, including halogenation. It was observed that the introduction of halogen atoms, such as chlorine or bromine, at different positions on the phenyl ring could modulate the inhibitory potency of the compounds. The nature and position of the halogen substituent can affect the electronic properties and hydrophobicity of the molecule, which in turn influences its binding affinity to the target protein.

For instance, in a study of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as TRPV1 antagonists, it was found that phenyl C-region derivatives generally exhibited better antagonism than their pyridine counterparts. Among the phenyl derivatives, specific halogen substitutions led to compounds with high potency.

CompoundSubstitution on Benzyl RingBiological TargetObserved Effect
Benzylproline Derivative2-ChloroASCT2Inhibition of glutamine transport
Benzylproline Derivative3-ChloroASCT2Inhibition of glutamine transport
Benzylproline Derivative4-ChloroASCT2Inhibition of glutamine transport
Benzylproline Derivative2-BromoASCT2Inhibition of glutamine transport
2-(3-fluoro-4-methylsulfonamidophenyl)propanamide analog4-(trifluoromethyl)benzylTRPV1Antagonism

Influence of Protecting Groups on Biological Activity and Stability

Protecting groups are chemical moieties temporarily attached to a functional group to prevent it from reacting during a chemical synthesis. In the context of proline analogs, the choice of protecting group can have a significant impact on the compound's biological activity and stability.

The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the amine functionality of amino acids, including proline and its derivatives. The Boc group is known to enhance the stability of the compound, protecting it from degradation by peptidases and other enzymes. biointerfaceresearch.com This increased stability can be crucial for ensuring that the compound reaches its biological target intact.

The Boc group can also influence the compound's solubility and membrane permeability, which are important factors for its bioavailability and cellular uptake. By modifying the physicochemical properties of the parent molecule, the Boc group can indirectly affect its biological activity. For example, in the context of peptide synthesis, the Boc group allows for the controlled and sequential addition of amino acids to build a peptide chain. peptide.com The stability of the Boc group to certain reaction conditions while being easily removable under others is a key aspect of its utility.

Advanced Research Methodologies for Characterization and Biological Assessment

Spectroscopic Techniques for Chemical and Structural Elucidation

Spectroscopic methods are fundamental to the characterization of Boc-(S)-alpha-(3-chlorobenzyl)proline, providing detailed insights into its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the molecule's carbon and proton framework.

The substitution at the alpha-carbon generally favors a trans conformation of the amide bond to minimize steric clash between the substituent and the preceding residue in a peptide chain. nih.gov The presence of the bulky 3-chlorobenzyl group is expected to further stabilize this preference. The down and up puckering of the five-membered pyrrolidine (B122466) ring are key conformational features that can be analyzed through the coupling constants of the ring protons in the ¹H NMR spectrum. nih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Boc-alpha-arylmethyl-proline Analogs (Note: Data presented is based on analogous compounds and serves as an illustrative example.)

ProtonExpected Chemical Shift Range (ppm)MultiplicityNotes
Aromatic (C₆H₄)7.00 - 7.40mSignals corresponding to the protons on the chlorobenzyl ring.
Pyrrolidine (CH₂)1.80 - 4.00mComplex multiplets for the protons on the pyrrolidine ring.
Benzyl (B1604629) (CH₂)2.80 - 3.50mProtons of the methylene (B1212753) group connecting the aromatic ring to the proline alpha-carbon.
Boc (C(CH₃)₃)1.20 - 1.50sA sharp singlet for the nine equivalent protons of the tert-butyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The expected monoisotopic mass of the molecule (C₁₇H₂₂ClNO₄) would be confirmed by high-resolution mass spectrometry.

Under electrospray ionization (ESI) conditions, the compound would likely be observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ ions. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation pathways. A prominent fragmentation pattern for Boc-protected amino acids involves the loss of the Boc group. xml-journal.net This can occur through the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the entire Boc group (C₅H₉O₂, 101 Da). xml-journal.net

Further fragmentation would involve cleavages within the proline ring and the loss of the chlorobenzyl side chain. The fragmentation of proline-containing structures can be complex, sometimes involving ring-opening and subsequent rearrangements. nih.govnih.gov

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

Fragment IonDescription
[M+H]⁺Protonated molecule
[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group
[M+H - C₅H₈O₂]⁺Loss of the entire Boc group as tert-butoxycarbonyl radical
[M+H - H₂O]⁺Loss of water
[M+H - CO₂]⁺Loss of carbon dioxide from the carboxylic acid
[Cl-C₇H₆-CH₂]⁺Chlorobenzyl cation

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum is a molecular fingerprint, with characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. okstate.edu

For this compound, key characteristic peaks would include the stretching vibrations of the carbonyl groups of the Boc-urethane and the carboxylic acid. The N-H stretching vibration is absent due to the tertiary amide nature of the Boc-protected proline nitrogen. The spectrum would also show absorptions corresponding to C-H bonds in the aromatic and aliphatic regions, as well as the C-N bond of the pyrrolidine ring and the C-Cl bond of the chlorobenzyl group. researchgate.netnih.govvscht.cz

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching2500-3300 (broad)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2980
Urethane C=OStretching1680-1700
Carboxylic Acid C=OStretching1700-1725
Aromatic C=CStretching1450-1600
C-NStretching1160-1210
C-ClStretching650-800

X-ray Crystallography for Molecular and Ligand-Enzyme Complex Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in its crystalline state, providing definitive information on bond lengths, bond angles, and torsion angles.

Determination of Ligand Binding Poses and Interaction Networks

While a crystal structure for this compound itself is not publicly available, X-ray crystallography would be the definitive method to understand its binding mode if it were co-crystallized with a biological target, such as an enzyme. This technique would reveal the exact orientation of the ligand within the active site, the specific interactions it forms with amino acid residues (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds involving the chlorine atom), and any conformational changes in the enzyme upon binding.

High-Resolution Conformational Analysis in Crystalline State

A single-crystal X-ray diffraction study of this compound would provide a high-resolution snapshot of its conformation in the solid state. nih.gov This would unambiguously determine the puckering of the pyrrolidine ring (endo or exo) and the geometry of the amide bond (cis or trans). nih.gov The introduction of a bulky substituent at the Cα position, such as the 3-chlorobenzyl group, is known to influence the conformational preferences of the proline ring. nih.govnyu.edu Generally, such substitutions favor a trans conformation of the preceding peptide bond to alleviate steric strain. nih.gov The crystal structure would provide precise values for the backbone dihedral angles (phi, psi) and the side-chain dihedral angles (chi), offering a static picture that complements the dynamic conformational information obtained from NMR studies in solution.

Computational Chemistry and Molecular Modeling Approaches

Computational techniques are instrumental in modern drug discovery, offering insights into molecular properties and interactions before significant investment in laboratory synthesis and testing is made.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and energies. In the context of a molecule like this compound, DFT calculations could be employed to:

Determine the most stable conformation: The proline ring and the rotatable bonds of the Boc and chlorobenzyl groups allow for multiple conformations. DFT can identify the lowest energy (most stable) three-dimensional structure.

Analyze electronic properties: Calculations can map the electron density distribution, identifying electron-rich and electron-poor regions. This information is crucial for understanding how the molecule might interact with other molecules, such as water, or a biological target. Key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to assess the molecule's reactivity.

Simulate reaction mechanisms: If this compound were to undergo further chemical modification, DFT could be used to model the reaction pathways, transition states, and activation energies, providing insight into reaction feasibility and potential byproducts.

While DFT studies have been performed on other molecules containing a 3-chlorobenzyl moiety to determine geometry and electronic properties, specific published DFT analyses focused solely on this compound are not readily found in scientific literature.

Molecular Docking for Ligand-Target Prediction and Optimization

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This technique is fundamental for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

For a molecule developed from this compound, molecular docking would be a critical step. The process would involve:

Target Identification: Selecting a protein target (e.g., an enzyme or receptor) implicated in a disease pathway.

Ligand Preparation: Generating a 3D model of the proline-derived molecule.

Docking Simulation: Using software to place the ligand into the binding site of the receptor in numerous possible orientations and conformations.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates binding affinity. The top-ranked poses are then analyzed to understand key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the target protein.

The 3-chlorobenzyl group could participate in hydrophobic or halogen-bonding interactions within a binding pocket, while the proline core provides a rigid scaffold. Although this methodology is standard for drug development, specific molecular docking studies detailing the binding of this compound itself to any particular target are not available in published research, as it is primarily regarded as a synthetic component.

Biochemical Assays for Enzyme Activity and Inhibition Profiling

Biochemical assays are laboratory procedures used to measure the activity of enzymes and to determine the potency of inhibitory compounds. These assays are essential for confirming the predictions made by computational models.

Detailed Enzyme Kinetics Studies

Enzyme kinetics studies measure the rates of enzyme-catalyzed reactions. These experiments provide quantitative data on how an inhibitor affects the enzyme's performance. If a molecule synthesized from this compound were identified as an enzyme inhibitor, kinetic studies would be performed to determine:

Mechanism of Inhibition: By measuring reaction rates at various substrate and inhibitor concentrations, researchers can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed. This is often visualized using plots like the Lineweaver-Burk plot. wisc.edu

Kinetic Parameters: Key values such as the Michaelis constant (Km) and the maximal velocity (Vmax) are determined in the presence and absence of the inhibitor. The inhibition constant (Ki), which represents the inhibitor's binding affinity, can then be calculated.

There are no published enzyme kinetics studies available for this compound itself. Such studies would be conducted on a final, more complex molecule designed to inhibit a specific enzyme, such as a protease or kinase.

In Vitro Assessment of Inhibitory Potency

The primary goal of an in vitro inhibition assay is to determine the concentration of a compound required to reduce enzyme activity by 50%, known as the IC50 value. A lower IC50 value indicates a more potent inhibitor.

For a potential inhibitor derived from this compound, the IC50 would be determined by:

Setting up a series of reactions containing the target enzyme, its substrate, and varying concentrations of the inhibitory compound.

Measuring the enzyme activity in each reaction.

Plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve to calculate the IC50.

This value is a critical benchmark for comparing the potency of different compounds during the drug discovery process. As this compound is a building block, it has not been subjected to such specific inhibitory potency assays itself.

Cell-Based Assays for Biological Response and Pathway Elucidation (excluding clinical studies)

Cell-based assays are performed on living cells to evaluate a compound's effect in a more biologically relevant context than a simple biochemical assay. These experiments can provide information on a compound's ability to enter cells, its mechanism of action within cellular pathways, and its potential cytotoxicity.

Should this compound be used to create a biologically active molecule, relevant cell-based assays could include:

Target Engagement Assays: These assays confirm that the compound interacts with its intended target protein within the cell.

Pathway Analysis: Measuring the levels of downstream biomarkers to see if the compound modulates the activity of the biological pathway its target is involved in.

Cell Viability/Proliferation Assays: Assessing whether the compound affects cell health or growth, which is particularly relevant for developing cancer therapeutics.

Studies on related but distinct molecules, such as Boc-proline conjugated to monoamines, have used cell-based assays to investigate interactions with cell membrane receptors. chemimpex.com However, no published cell-based assay data are available for this compound itself.

Evaluation of Antiproliferative Activities

No studies were identified that evaluated the antiproliferative activities of this compound against any cancer cell lines. Consequently, no data is available to create a table of research findings.

Analysis of Gene Expression and Proteomic Changes

No research was found that investigated the effects of this compound on gene expression or the proteome of any cell type. As a result, no information or data tables regarding these analyses can be provided.

Future Research Directions

Exploration of Novel and Efficient Synthetic Pathways for Alpha-Substituted Prolines

The development of novel, efficient, and stereoselective synthetic routes to access alpha-substituted prolines is a cornerstone for future advancements in this field. Current methodologies often involve multi-step processes, and improving their efficiency is a key research goal. Future work will likely focus on several promising strategies:

Asymmetric Cyclization Reactions: New methods, such as the amino-zinc-ene-enolate cyclization, have proven powerful for creating substituted prolines with high stereospecificity and stereoselectivity. nih.gov Further exploration of metal-catalyzed intramolecular cyclizations could provide more direct and versatile routes to complex proline analogs.

Direct Functionalization of the Proline Ring: Developing methods for the direct and stereocontrolled introduction of substituents at the alpha-position of the proline scaffold remains a significant challenge. Research into late-stage functionalization using C-H activation or other modern synthetic techniques could streamline the synthesis of diverse proline derivatives from common intermediates.

Stereodivergent Synthesis: Methodologies that allow for the selective synthesis of any desired stereoisomer from a single starting material are highly valuable. For example, using different chiral auxiliaries or reaction protocols, such as indium- or zinc-mediated allylations of N-tert-butanesulfinyl imines, can provide access to different stereoisomers of substituted β-homoprolines, a strategy that could be adapted for α-substituted prolines. acs.org

A comparison of emerging synthetic strategies highlights the continuous effort to improve yield, stereoselectivity, and substrate scope.

Synthetic StrategyKey FeaturesPotential AdvantagesReferences
Amino-zinc-ene-enolate CyclizationIntramolecular carbometallation yielding a cyclic organozinc reagent.Highly stereospecific and stereoselective; absolute configuration controlled by a chiral auxiliary. nih.gov
Palladium-Mediated CouplingIntroduction of various groups at the C3 position via an enol triflate intermediate.Allows for a variety of substituents to be introduced. nih.gov
Stereodivergent AllylationUse of different metal reagents (e.g., In, Zn) with the same chiral auxiliary to produce different stereoisomers.Access to multiple diastereomers from a common precursor, enhancing molecular diversity. acs.org
Phase-Transfer Catalysis (PTC)Catalytic, enantioselective double allylic alkylation of a glycine (B1666218) imine analog.Enables one-pot synthesis of complex scaffolds like 4-methyleneproline. nih.gov

Rational Design of Proline Analogs with Enhanced and Tailored Biological Activities

The rational design of proline analogs is a key strategy for developing new therapeutic agents with improved properties. nih.govenamine.net By modifying the proline scaffold, researchers can fine-tune the steric and electronic properties of molecules to enhance their binding affinity, selectivity, and pharmacokinetic profiles. researchgate.netacs.org

Future research in this area will focus on:

Target-Specific Modifications: Designing analogs where substituents, like the 3-chlorobenzyl group in Boc-(S)-alpha-(3-chlorobenzyl)proline, are optimized for specific interactions within the binding pocket of a biological target, such as an enzyme or receptor. rsc.orgchemimpex.com Structure-affinity relationship studies are crucial for understanding how different substituents influence inhibitory activity. rsc.org

Conformational Control: Introducing modifications that further constrain the pyrrolidine (B122466) ring pucker or the cis/trans isomerization of the amide bond. nih.govresearchgate.net For instance, fluorination or the introduction of bicyclic structures can stabilize specific conformations, leading to higher affinity and selectivity. nih.gov

Application of Advanced Computational Methods for Predictive Modeling and Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new molecules. springernature.com For proline analogs, computational methods can accelerate the design-synthesize-test cycle significantly.

Future applications will include:

Molecular Docking and Virtual Screening: Using high-throughput virtual screening to identify novel proline-based scaffolds that can bind to specific protein targets. springernature.comfrontiersin.org This allows researchers to screen vast virtual libraries of compounds before committing to chemical synthesis.

Molecular Dynamics (MD) Simulations: Employing MD simulations to understand the dynamic behavior of proline-containing peptides and peptidomimetics when bound to their targets. springernature.com This can reveal key interactions and conformational changes that are critical for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the biological activity of new proline analogs based on their structural features. springernature.com These models can guide the design of more potent compounds.

De Novo Design: Utilizing algorithms for the de novo design of peptide macrocycles and other complex structures incorporating proline analogs, aiming to create molecules with optimized binding and pharmacokinetic properties. frontiersin.orgresearchgate.net

These computational approaches have the potential to shift failures to earlier, in-silico stages of the drug discovery process, thereby improving the success rate of expensive clinical trials. researchgate.net

Development of Proline-Based Chemical Probes for Investigating Biological Processes

Chemical probes are small molecules used to study and manipulate biological systems. nih.govyoutube.com Proline-based structures are excellent candidates for the development of chemical probes due to their conformational rigidity and prevalence in protein interaction motifs. researchgate.net

Future research directions include:

Activity-Based Protein Profiling (ABPP): Designing activity-based probes (ABPs) that incorporate a reactive "warhead" onto a proline-based scaffold. nih.govnih.gov These probes can covalently label the active sites of specific enzymes, such as serine proteases, allowing for the profiling of their activity directly in complex biological systems. youtube.comnih.gov

Fluorescent Probes: Synthesizing proline derivatives tagged with fluorophores to visualize and track biological processes in real-time. These probes can be used to monitor protein-protein interactions, enzyme activity, or the localization of specific targets within cells.

Affinity-Based Probes: Developing probes that can be used to isolate and identify the binding partners of proline-rich motifs. This is crucial for elucidating the complex signaling networks in which these motifs participate.

For example, dipeptidyl phosphonate (B1237965) probes have been successfully synthesized to selectively monitor the activity of specific post-proline proteases, demonstrating the viability of this approach for creating highly selective tools to study enzyme function. nih.gov

Integration of this compound and its Derivatives into Next-Generation Peptide and Peptidomimetic Scaffolds

Peptides are promising therapeutic agents, but their application is often limited by poor stability and bioavailability. The incorporation of non-natural amino acids like this compound is a powerful strategy to overcome these limitations. unibo.it

Future research will focus on:

Peptidomimetics: Using alpha-substituted prolines as building blocks to create peptidomimetics—small molecules that mimic the structure and function of natural peptides but with improved drug-like properties. frontiersin.orgunibo.it The conformational constraints imposed by the proline ring are key to pre-organizing the scaffold for target binding.

Cyclic Peptides and Macrocycles: Integrating these proline derivatives into cyclic peptide scaffolds. nih.gov Cyclization can dramatically improve metabolic stability and receptor affinity. Computational design tools are emerging as a key technology for designing rigidly folded peptide macrocycles with high target affinity and specificity. researchgate.net

Foldamers and Novel Architectures: Exploring the use of substituted prolines in the creation of foldamers—non-natural oligomers that adopt well-defined secondary structures, similar to proteins. These novel architectures can be used to mimic protein surfaces and disrupt protein-protein interactions. nih.gov

The integration of these advanced building blocks into peptide structures allows for the creation of compounds with enhanced efficacy, selectivity, and stability, paving the way for the next generation of peptide-based therapeutics. chemimpex.comchemimpex.com

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways for Boc-(S)-alpha-(3-chlorobenzyl)proline, and how do reaction parameters influence efficiency?

  • Methodological Answer : The synthesis typically involves a multi-step protocol starting with proline derivatization. Key steps include:

  • Chlorobenzyl Introduction : Reaction of proline with 3-chlorobenzyl chloride under basic conditions (e.g., NaH/DMF) to introduce the benzyl group.

  • Boc Protection : Use of di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a catalytic base (e.g., DMAP) to protect the amine.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
    Critical parameters include temperature control (<0°C during benzylation to minimize racemization) and stoichiometric ratios (excess Boc₂O ensures complete protection). Yield optimization requires precise pH monitoring during deprotection steps .

    • Data Table :
StepReagents/ConditionsYield Range (%)
Benzylation3-chlorobenzyl chloride, NaH, DMF65-75
Boc ProtectionBoc₂O, DMAP, THF85-90
Final PurificationHexane/EtOAc (3:1)>95 purity

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of benzylation (δ 7.2–7.4 ppm for aromatic protons) and Boc-group integration (δ 1.4 ppm for tert-butyl protons).
  • HPLC Analysis : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess enantiomeric purity (>98% ee for (S)-isomer).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ m/z calculated for C₁₈H₂₃ClNO₄: 360.1342) .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound derivatives as MurA enzyme inhibitors?

  • Methodological Answer :

  • Target Selection : MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a validated antibacterial target. Docking simulations (e.g., AutoDock Vina) predict binding affinity by analyzing interactions between the chlorobenzyl group and hydrophobic pockets (e.g., Phe⁴⁵⁶, Val⁴⁹⁸ in E. coli MurA).

  • Parameter Optimization : Use flexible side-chain docking to account for induced-fit binding. Validate results with MD simulations (50 ns trajectories) to assess stability of hydrogen bonds with catalytic residues (e.g., Asp³⁰⁵).

  • Experimental Validation : Compare docking scores (ΔG ≤ -8.5 kcal/mol) with IC₅₀ values from enzymatic assays. Contradictions between predicted and observed activity may arise from solvation effects or unmodeled protein flexibility .

    • Data Table :
DerivativeDocking Score (ΔG, kcal/mol)IC₅₀ (μM)
Parent Compound-8.712.3
4-NO₂-Benzyl Analog-9.28.1
2-F-Benzyl Analog-8.418.9

Q. How should researchers resolve contradictory bioactivity data in structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer :

  • Replicate Analysis : Perform triplicate assays under standardized conditions (e.g., fixed ATP concentration in MurA inhibition assays) to minimize variability.
  • Metabolic Stability Screening : Use liver microsome assays to identify rapid degradation of certain analogs (e.g., esterase-mediated Boc cleavage), which may explain discrepancies between in vitro and cell-based activity.
  • Substituent Effects : Systematically vary benzyl substituents (e.g., electron-withdrawing vs. donating groups) to isolate electronic vs. steric contributions. For example, 3-Cl substitution enhances hydrophobic interactions, while 4-OH reduces membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.